molecular formula C21H21F3N2O2 B3556476 1-{4-[4-(4,5-difluoro-2-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone

1-{4-[4-(4,5-difluoro-2-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone

Cat. No. B3556476
M. Wt: 390.4 g/mol
InChI Key: KNNJFCOAXOBKNZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring and a benzoyl group. It also contains fluorine atoms, which can significantly affect the compound’s properties .


Synthesis Analysis

The synthesis of this compound likely involves several steps, starting with the preparation of the 4,5-difluoro-2-methylbenzoyl group. This group could be prepared from 4,5-difluoro-2-methylbenzoic acid, which is commercially available . The piperazine ring could be introduced in a subsequent step, possibly through a reaction with a suitable piperazine derivative .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. The presence of the piperazine ring and the benzoyl group are notable features. The fluorine atoms are likely to have a significant impact on the compound’s properties, as fluorine is highly electronegative and can form strong bonds with carbon .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the piperazine ring and the benzoyl group provide multiple sites for potential reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could affect its polarity and solubility, while the piperazine ring and benzoyl group could influence its reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific application of the compound and could involve interactions with various biological targets .

Future Directions

The future directions for research on this compound could be quite varied, given its complex structure and potential reactivity. It could be of interest in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-3-20(27)14-4-5-19(18(24)11-14)25-6-8-26(9-7-25)21(28)15-12-17(23)16(22)10-13(15)2/h4-5,10-12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNJFCOAXOBKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3C)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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